Cas no 2248342-86-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate)

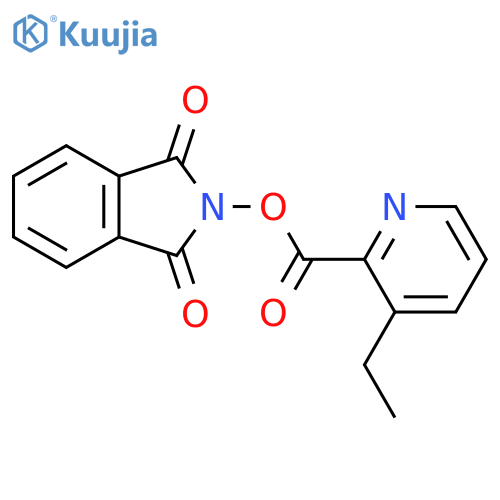

2248342-86-9 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248342-86-9

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate

- EN300-6514803

-

- インチ: 1S/C16H12N2O4/c1-2-10-6-5-9-17-13(10)16(21)22-18-14(19)11-7-3-4-8-12(11)15(18)20/h3-9H,2H2,1H3

- InChIKey: BTOSQUMZOQHFEC-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C(=CC=CN=1)CC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 296.07970687g/mol

- どういたいしつりょう: 296.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 455

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 76.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6514803-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate |

2248342-86-9 | 1g |

$0.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

2248342-86-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量